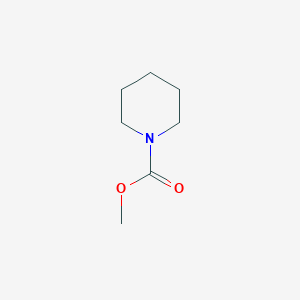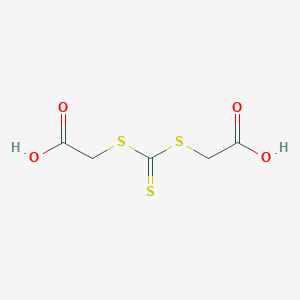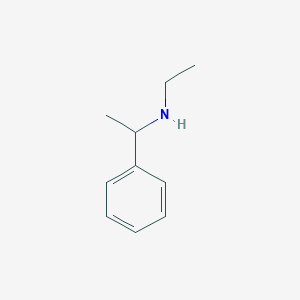
Diallyl malonate
Descripción general
Descripción
Diallyl malonate is a chemical compound with the molecular formula C9H12O4 . It has an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
Molecular Structure Analysis
The molecular structure of Diallyl malonate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving Diallyl malonate are complex and varied. For instance, one study discusses the use of ruthenium-based Grubbs catalysts in the synthesis of natural products via olefin metathesis .Physical And Chemical Properties Analysis
Diallyl malonate has a molecular weight of 184.1892 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications
Diallyl malonate has been utilized in palladium-catalyzed decarboxylative allylation. This process is notable for its efficiency under mild conditions and its dependence on specific phosphine ligands and solvents. Interestingly, the reaction environment significantly influences the catalytic cycle, as observed in different ionic liquids (Imao et al., 2007).
Polymerization Studies
Radical polymerization of diallyl malonate, along with other diallyl compounds, has been studied extensively. This research focuses on the kinetics of cyclopolymerization, revealing how various factors like initiator concentration and monomer concentration affect polymerization rates and the resulting polymer properties (Matsumoto & Oiwa, 1970).
Impact on Mitochondrial Function
Malonate, a component of diallyl malonate, has been studied for its role in mitochondrial cytochrome c release and apoptosis in neuroblastoma cells. Its influence on reactive oxygen species production and the activation of specific protein kinases highlights its potential importance in understanding cellular mechanisms related to neurodegenerative diseases (Gomez-Lazaro et al., 2007).
Applications in Chemistry and Material Science
The study of the self-diffusion of polystyrene solutions in porous acrylate-based monoliths, involving diallyl malonate, contributes to our understanding of polymer dynamics in porous materials. This research is valuable for the development of advanced materials and the optimization of chemical processes (Beckert et al., 2010).
Metabolic Effects in Organisms
Research on Neurospora crassa demonstrates that malonate stimulates succinate dehydrogenase activity and conidiation, indicating its role in metabolic pathways and developmental processes in fungi (Ojha et al., 1969).
Role in Catalysis
Diallyl malonate is involved in catalytic reactions like the carbonylation of chloroacetates, showcasing its importance in organic synthesis and the production of key organic intermediates (Wan et al., 2018).
Chemical Properties and Synthesis
Studies on the equilibrium acidities and bond dissociation enthalpies of the acidic C-H bonds in dialkyl malonates, including diallyl malonate, provide crucial insights into the chemical properties of these compounds, aiding in the development of new chemical reactions and materials (Zhang & Bordwell, 1994).
Safety and Hazards
Diallyl malonate can cause serious eye irritation and may be harmful to aquatic life . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .
Propiedades
IUPAC Name |
bis(prop-2-enyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESAXAWXYJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281238 | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl malonate | |
CAS RN |
1797-75-7 | |
| Record name | 1797-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIALLYL MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

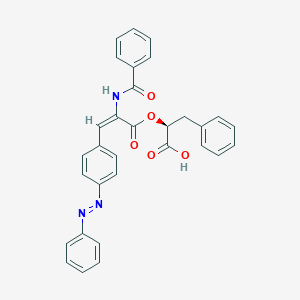



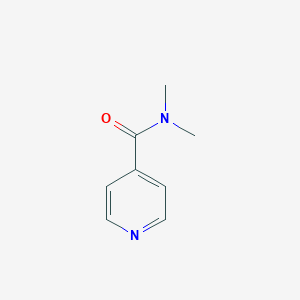
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)

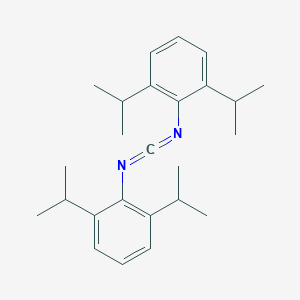
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
